molecular formula C8H15NO B2936057 2-Azabicyclo[3.3.1]nonan-8-ol CAS No. 1392110-11-0

2-Azabicyclo[3.3.1]nonan-8-ol

Cat. No. B2936057
CAS RN: 1392110-11-0
M. Wt: 141.214
InChI Key: NMJCBQIZYTXLTC-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.3.1]nonan-8-ol is a chemical compound with the CAS Number: 1392110-11-0 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 2-azabicyclo [3.3.1]nonan-8-ol .


Synthesis Analysis

The synthesis of 2-Azabicyclo[3.3.1]nonanes has been discussed in several studies . These studies often focus on synthetic studies of the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[3.3.1]nonan-8-ol is 1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2 . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Chemical Reactions Analysis

The synthesis of 2-azabicyclo[3.3.1]nonanes often involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule . The key reactions used to construct the 2-azabicyclo[3.3.1]nonanes as well as related transformations are described in the review .


Physical And Chemical Properties Analysis

2-Azabicyclo[3.3.1]nonan-8-ol is a powder at room temperature .

Safety and Hazards

The safety information for 2-Azabicyclo[3.3.1]nonan-8-ol includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

An attempt to construct an indole-fused azabicyclo[3.3.1]nonane framework via radical cyclization has been reported . This approach can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJCBQIZYTXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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